molecular formula C13H14N4O2S B2396070 N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1396860-16-4

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No. B2396070
M. Wt: 290.34
InChI Key: DJCCEFOZFJHRKQ-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, also known as EPPTA, is a chemical compound that has been studied for its potential applications in scientific research. EPPTA is a thioacetamide derivative that has shown promise as a tool for studying certain biological processes. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with thionyl chloride to form 6-ethoxypyrimidine-4-carbonyl chloride. This intermediate is then reacted with 4-mercaptopyridine to form N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide.

Starting Materials
6-ethoxypyrimidine-4-carboxylic acid, thionyl chloride, 4-mercaptopyridine

Reaction
Step 1: React 6-ethoxypyrimidine-4-carboxylic acid with thionyl chloride to form 6-ethoxypyrimidine-4-carbonyl chloride., Step 2: React 6-ethoxypyrimidine-4-carbonyl chloride with 4-mercaptopyridine to form N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been studied for its potential applications in several areas of scientific research. One of the most promising applications of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is in the study of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in the regulation of cellular signaling pathways. N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been shown to inhibit the activity of certain PTPs, making it a useful tool for studying the function of these enzymes in various biological processes.

Mechanism Of Action

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is believed to inhibit the activity of PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This mechanism of action has been confirmed through structural studies of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide bound to PTPs, which have revealed the specific interactions between the compound and the enzyme.

Biochemical And Physiological Effects

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. Inhibition of PTP activity by N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been linked to changes in cellular signaling pathways, which can affect processes such as cell proliferation, differentiation, and apoptosis. N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has also been shown to have anti-inflammatory effects in certain animal models, suggesting that it may have potential therapeutic applications in diseases characterized by chronic inflammation.

Advantages And Limitations For Lab Experiments

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized and modified, making it a versatile tool for studying various biological processes. N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has also been shown to have high selectivity for certain PTPs, which can be useful for studying the function of specific enzymes in cellular signaling pathways. However, like any chemical compound, N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide also has limitations. Its effects on cellular signaling pathways can be complex and difficult to interpret, and its potential toxicity and side effects must be carefully considered in any experimental design.

Future Directions

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has shown promise as a tool for studying various biological processes, and there are several areas of future research that could build on this work. One potential direction is the development of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide analogs with improved selectivity and potency for specific PTPs. Another direction is the use of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide as a tool for studying the role of PTPs in various disease states, such as cancer and autoimmune disorders. Finally, the potential therapeutic applications of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide and related compounds should be further explored in preclinical and clinical studies.

properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-2-19-13-7-11(15-9-16-13)17-12(18)8-20-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCCEFOZFJHRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)CSC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

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